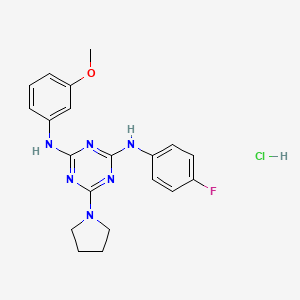

N2-(4-fluorophenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

This compound is a 1,3,5-triazine derivative featuring a 4-fluorophenyl group at the N2 position, a 3-methoxyphenyl group at N4, and a pyrrolidin-1-yl substituent at position 6 of the triazine core. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmacological applications. Its molecular formula is C21H23ClFN6O (exact mass: ~428.16 g/mol), with structural motifs designed to optimize electronic properties, steric interactions, and bioavailability .

Properties

IUPAC Name |

4-N-(4-fluorophenyl)-2-N-(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O.ClH/c1-28-17-6-4-5-16(13-17)23-19-24-18(22-15-9-7-14(21)8-10-15)25-20(26-19)27-11-2-3-12-27;/h4-10,13H,2-3,11-12H2,1H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZFVZNBOPHROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(4-fluorophenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Compound Overview

- Chemical Formula : C20H22ClFN6O

- Molecular Weight : 416.89 g/mol

- CAS Number : 1179491-52-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups to enhance its biological activity. The detailed synthetic pathways are often documented in scientific literature, emphasizing the importance of substituent positions on the triazine scaffold which significantly influence the biological properties of the resulting compounds.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. Notably:

- Triple Negative Breast Cancer (TNBC) : This compound has shown selective inhibition of TNBC cells (MDA-MB231), demonstrating significant cytotoxicity at concentrations as low as 10 µM. The growth inhibition was measured using the half-maximal inhibitory concentration (IC50) method, with effective concentrations reported in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB231 (TNBC) | <10 |

| SKBR-3 (Hormone Dependent) | Higher resistance observed |

| MCF-7 (Hormone Dependent) | Higher resistance observed |

The mechanism by which this compound exerts its effects appears to involve:

- Kinase Inhibition : The compound acts as a kinase inhibitor, specifically targeting receptor tyrosine kinases involved in cancer proliferation. It binds to the ATP binding pocket of these kinases, inhibiting their activity and leading to reduced cell proliferation .

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle and thus reducing tumor growth .

Case Studies and Research Findings

Several research articles have documented the biological activity of this compound:

- A study published in PMC reported that derivatives similar to this compound selectively inhibited growth in hormone-independent breast cancer cell lines while showing less efficacy against hormone-dependent lines .

- Another investigation into small molecule kinase inhibitors highlighted similar compounds' effects on various cancer types, establishing a framework for understanding how modifications to the triazine core can enhance biological activity .

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes critical differences between the target compound and its analogues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.